molecular formula C6H7N3O2 B1265557 3,5-Diaminonitrobenzene CAS No. 5042-55-7

3,5-Diaminonitrobenzene

Cat. No. B1265557
CAS RN: 5042-55-7
M. Wt: 153.14 g/mol
InChI Key: DFWXYHZQNLIBLY-UHFFFAOYSA-N
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Patent
US04761234

Procedure details

5-nitro-m-phenylenediamine (100.0 g) was dissolved in acetone (100 ml) and insolubles were filtered off by means of suction. 15.0 g of activated carbon was added into the solution, after stirring for 5 minutes it was removed by suction filtration. The solution was concentrated till crystals were slightly deposited, and 200 ml of water was added. The precipitated solids were filtered by means of suction, and dried under a reduced pressure to obtain 68.5 g of purified 5-nitro-m-phenylenediamine. The purified 5-nitro-m-phenylenediamine (55.0 g), platinum/carbon (5%) (1.06 g) and dioxane (580 ml) were placed in a tightly closed vessel and stirred at the rate of 851 rpm under a hydrogen pressure of 1 to 4 kg/cm2 at 80° C. Hydrogen absorption was ceased within 25 minutes, and the mixture was stirred further one hour at 80° C. followed by left to cool. After filtering off the catalyst, the mixture was concentrated to 250 ml, then added with n-hexane (250 ml), and the white precipitate produced were filtered off. This white solid was washed with n-hexane and dried to obtain 1,3,5-triaminobenzene (39 g). The yield was 88%.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
catalyst
Reaction Step Two
Quantity
580 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([NH2:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1)([O-])=O>[Pt].O1CCOCC1>[NH2:1][C:4]1[CH:5]=[C:6]([NH2:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)N)N
Step Two
Name
Quantity
1.06 g
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
580 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at the rate of 851 rpm under a hydrogen pressure of 1 to 4 kg/cm2 at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogen absorption
STIRRING
Type
STIRRING
Details
the mixture was stirred further one hour at 80° C.
Duration
1 h
WAIT
Type
WAIT
Details
by left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to 250 ml
ADDITION
Type
ADDITION
Details
added with n-hexane (250 ml)
CUSTOM
Type
CUSTOM
Details
the white precipitate produced
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
This white solid was washed with n-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
NC1=CC(=CC(=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.